3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclobutane-1-carboxylicacid
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Overview
Description
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclobutane-1-carboxylic acid is a synthetic organic compound that features a cyclobutane ring substituted with a carboxylic acid group and an aminoethyl group protected by a fluorenylmethoxycarbonyl (Fmoc) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclobutane-1-carboxylic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the cyclobutane ring: The cyclobutane ring is formed through a cyclization reaction, often involving a [2+2] cycloaddition reaction.
Introduction of the carboxylic acid group: The carboxylic acid group is introduced via a carboxylation reaction, typically using carbon dioxide or a carboxylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the Fmoc protecting group, revealing the free amino group.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield free amines.
Scientific Research Applications
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the field of peptide synthesis.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic applications, including as a precursor to drug molecules.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Fmoc group, the free amino group can participate in further reactions, such as forming peptide bonds in peptide synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid: Similar in structure but with an ethyl group instead of a cyclobutane ring.
3-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)propanoic acid: Similar in structure but with an ethoxy group instead of a cyclobutane ring.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: Similar in structure but with a methoxy group instead of a cyclobutane ring.
Uniqueness
The uniqueness of 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclobutane-1-carboxylic acid lies in its cyclobutane ring, which imparts specific steric and electronic properties that can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C22H23NO4 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C22H23NO4/c24-21(25)15-11-14(12-15)9-10-23-22(26)27-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,23,26)(H,24,25) |
InChI Key |
SSPRJARHQCIMBU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1C(=O)O)CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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